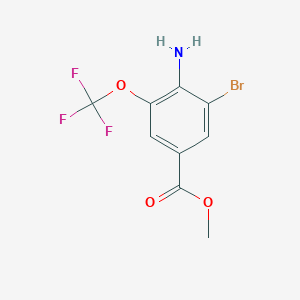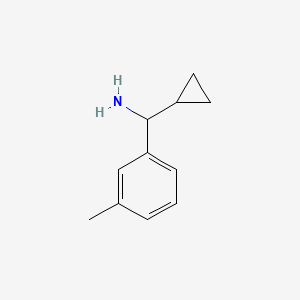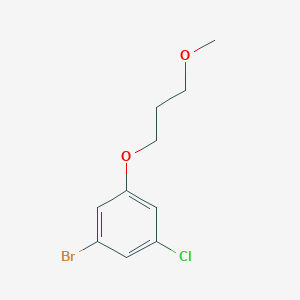
1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene is an organic compound with the molecular formula C10H12BrClO2 It is a derivative of benzene, substituted with bromine, chlorine, and a 3-methoxypropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene can be synthesized through a multi-step process involving the substitution of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated to introduce a bromine atom.
Chlorination: The brominated benzene is then chlorinated to introduce a chlorine atom at the desired position.
Etherification: The final step involves the etherification of the benzene derivative with 3-methoxypropyl alcohol under basic conditions to introduce the 3-methoxypropoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or to modify the ether group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or modified ether compounds.
Applications De Recherche Scientifique
1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology: Utilized in studies involving the modification of biological molecules.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups in substitution reactions, while the methoxypropoxy group can participate in various chemical transformations. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloro-5-methylbenzene: Similar structure but with a methyl group instead of the methoxypropoxy group.
1-Bromo-3-chloro-5-ethoxybenzene: Similar structure but with an ethoxy group instead of the methoxypropoxy group.
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene: Similar structure but with a 2-methoxyethoxy group.
Uniqueness: 1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene is unique due to the presence of the 3-methoxypropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C10H12BrClO2 |
|---|---|
Poids moléculaire |
279.56 g/mol |
Nom IUPAC |
1-bromo-3-chloro-5-(3-methoxypropoxy)benzene |
InChI |
InChI=1S/C10H12BrClO2/c1-13-3-2-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 |
Clé InChI |
OSJPKCBTXNNHPM-UHFFFAOYSA-N |
SMILES canonique |
COCCCOC1=CC(=CC(=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B15090021.png)
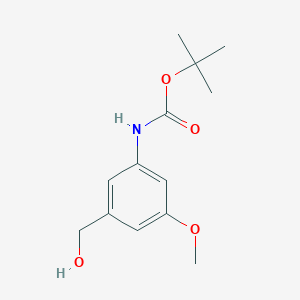
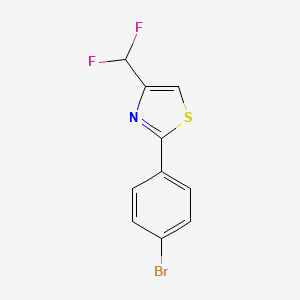

![4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)
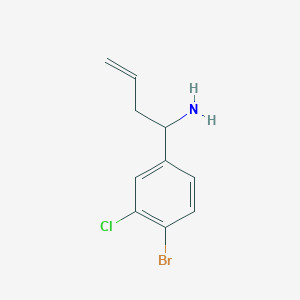
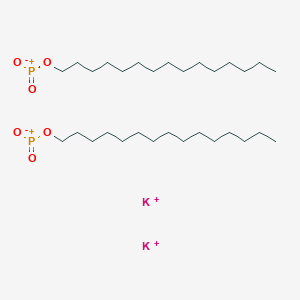
![1-Piperazinecarboxylic acid, 4-[2-[2-(1H-pyrazol-3-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B15090061.png)
![Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)

